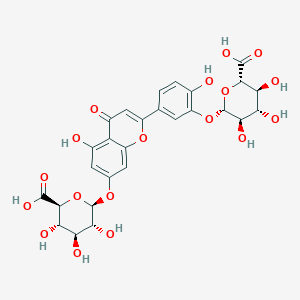

Luteolin 7,3'-di-O-glucuronide

概要

説明

Luteolin 7,3’-di-O-glucuronide is a flavonoid compound belonging to the luteolin family. It is a glycoside derivative of luteolin, a naturally occurring flavonoid found in various plants. This compound is known for its potential therapeutic properties, including anti-inflammatory, antioxidant, and neuroprotective effects. It is commonly extracted from plants such as Ixeris sonchifolia and Marchantia polymorpha .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Luteolin 7,3’-di-O-glucuronide typically involves the glycosylation of luteolin. One common method includes the use of UDP-glucuronate and luteolin in the presence of luteolin 7-O-glucuronosyltransferase enzyme. This reaction produces Luteolin 7,3’-di-O-glucuronide along with UDP as a byproduct .

Industrial Production Methods: Industrial production of Luteolin 7,3’-di-O-glucuronide involves the extraction of luteolin from plant sources followed by enzymatic glycosylation. The process is optimized to ensure high yield and purity of the final product. The use of bioreactors and controlled reaction conditions are common in industrial settings to achieve efficient production .

化学反応の分析

Types of Reactions: Luteolin 7,3’-di-O-glucuronide undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its biological activity.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Luteolin 7,3’-di-O-glucuronide, each with distinct biological properties .

科学的研究の応用

Anti-Inflammatory Properties

Luteolin 7,3'-di-O-glucuronide exhibits significant anti-inflammatory effects, making it a candidate for treating various inflammatory conditions.

Mechanisms of Action:

- Inhibition of Cytokines: L7Gn has been shown to inhibit the expression of pro-inflammatory cytokines such as IL-6 and IL-22 in endothelial cells, which are crucial in inflammatory responses .

- Matrix Metalloproteinases (MMPs) Inhibition: It inhibits MMPs involved in tissue remodeling during inflammation. The IC50 values for MMP-1, MMP-3, MMP-8, MMP-9, and MMP-13 range from 0.03 μM to 17.63 μM .

Case Study:

In a study involving keratinocytes, L7Gn treatment resulted in reduced proliferation and inflammation via modulation of the STAT3 pathway . This suggests its potential use in skin inflammatory disorders such as psoriasis.

Anticancer Effects

This compound has demonstrated promising anticancer properties through various mechanisms:

Mechanisms of Action:

- Cell Cycle Arrest: L7Gn induces cell cycle arrest in cancer cells, inhibiting their proliferation .

- Apoptosis Induction: It promotes apoptosis in cancer cells by stabilizing p53 protein levels and activating JNK pathways .

- Angiogenesis Inhibition: The compound has been shown to inhibit angiogenesis by suppressing growth factors like bFGF and VEGF .

Data Table: Anticancer Activity of L7Gn

| Cancer Type | Mechanism | IC50 (µM) | Reference |

|---|---|---|---|

| Lung Cancer | Inhibits cell proliferation | 40.9 | |

| Colon Cancer | Induces apoptosis | 32.5 | |

| Skin Cancer | Suppresses tumor growth | Varies |

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of L7Gn:

Mechanisms of Action:

- BDNF Signaling Activation: L7Gn enhances the levels of brain-derived neurotrophic factor (BDNF), which is vital for neuronal survival and function. It activates downstream signaling pathways including TrkB and ERK .

- Reduction of Oxidative Stress: The compound alleviates oxidative stress-related damage in neuronal cells.

Case Study:

In a mouse model of sleep deprivation-induced stress, L7Gn treatment improved depression-like behaviors and reduced levels of corticosterone and pro-inflammatory cytokines . This indicates its potential as an antidepressant.

Metabolic Effects

This compound also exhibits beneficial effects on metabolic health:

Mechanisms of Action:

作用機序

Luteolin 7,3’-di-O-glucuronide exerts its effects through various molecular targets and pathways:

類似化合物との比較

Luteolin 7,3’-di-O-glucuronide is unique among flavonoid glycosides due to its specific glycosylation pattern. Similar compounds include:

Luteolin 7-O-glucuronide: A mono-glucuronide derivative with similar but less potent biological activities.

Apigenin 7-O-glucuronide: Another flavonoid glycoside with anti-inflammatory and antioxidant properties, but with different molecular targets.

Luteolin 7-O-glucuronide methyl ester: A methylated derivative with distinct pharmacokinetic properties .

Luteolin 7,3’-di-O-glucuronide stands out due to its dual glucuronidation, which enhances its solubility and bioavailability, making it a promising candidate for therapeutic applications .

生物活性

Luteolin 7,3'-di-O-glucuronide (L7Gn) is a flavonoid glycoside derived from luteolin, a compound recognized for its diverse biological activities. This article explores the pharmacological properties of L7Gn, focusing on its antioxidant, anti-inflammatory, anticancer, and neuroprotective effects, supported by recent research findings and case studies.

Luteolin is a naturally occurring flavonoid found in various plants, including fruits and vegetables. Its glycosylated form, this compound, is particularly significant due to its enhanced solubility and bioavailability. Research indicates that L7Gn exhibits various biological activities that may contribute to health benefits.

2.1 Antioxidant Properties

L7Gn has demonstrated potent antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular models. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in numerous chronic diseases.

- Case Study : In a study examining the effects of L7Gn on macrophages, it was found that treatment significantly reduced oxidative stress markers, suggesting its potential in mitigating inflammation-related diseases .

2.2 Anti-inflammatory Effects

The compound has been shown to inhibit pro-inflammatory cytokines and enzymes, making it a promising candidate for treating inflammatory conditions.

- Research Findings : A study indicated that L7Gn reduces levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages exposed to inflammatory stimuli . This suggests its role in modulating immune responses.

2.3 Anticancer Activity

Luteolin and its derivatives have been studied for their anticancer properties. L7Gn exhibits mechanisms that include inducing apoptosis in cancer cells and inhibiting tumor growth.

- Mechanism of Action : Research has shown that L7Gn can modulate pathways involved in cell survival and apoptosis, such as the PI3K/Akt pathway. This modulation leads to decreased proliferation of cancer cells .

| Study | Cell Line | Effect | Mechanism |

|---|---|---|---|

| HepG2 | Induced apoptosis | PI3K/Akt inhibition | |

| Various cancer cells | Reduced proliferation | NF-kB pathway modulation |

2.4 Neuroprotective Effects

Recent studies have highlighted the potential of L7Gn in neuroprotection, particularly against stress-induced disorders.

- Case Study : In an animal model of sleep deprivation-induced stress, L7Gn treatment improved depression-like behaviors and enhanced signaling through the BDNF/TrkB pathway . This suggests its potential utility in managing mood disorders.

The biological activities of L7Gn can be attributed to several molecular mechanisms:

- ROS Modulation : By reducing ROS levels, L7Gn protects against oxidative damage.

- Cytokine Inhibition : The inhibition of pro-inflammatory cytokines plays a critical role in its anti-inflammatory effects.

- Apoptosis Induction : Activation of apoptotic pathways in cancer cells leads to reduced tumor growth.

- Neurotransmitter Regulation : Enhancements in BDNF signaling pathways contribute to its neuroprotective effects.

4. Conclusion

This compound exhibits significant biological activity across various domains including antioxidant defense, anti-inflammatory response, anticancer potential, and neuroprotection. The compound's ability to modulate critical pathways positions it as a valuable candidate for therapeutic applications in chronic diseases and mental health disorders.

5. Future Directions

Further research is warranted to fully elucidate the mechanisms underlying the biological activities of L7Gn and to explore its potential in clinical settings. Investigations into optimal dosing strategies and formulations could enhance its therapeutic efficacy.

特性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[2-[3-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxyphenyl]-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26O18/c28-9-2-1-7(3-13(9)43-27-21(36)17(32)19(34)23(45-27)25(39)40)12-6-11(30)15-10(29)4-8(5-14(15)42-12)41-26-20(35)16(31)18(33)22(44-26)24(37)38/h1-6,16-23,26-29,31-36H,(H,37,38)(H,39,40)/t16-,17-,18-,19-,20+,21+,22-,23-,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPANBGHBBMSMQC-MWBUVXCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。